

Discovery and history of "3-(Methylsulfonyl)phenylacetonitrile"

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Compound of Interest

Compound Name:	3-(Methylsulfonyl)phenylacetonitrile
Cat. No.:	B2993857

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An In-depth Technical Guide to **3-(Methylsulfonyl)phenylacetonitrile**: Synthesis, History, and Applications

Introduction

3-(Methylsulfonyl)phenylacetonitrile is a vital organic intermediate, primarily recognized for its role in the synthesis of various pharmaceutical compounds. Its chemical structure, featuring a phenylacetonitrile core with a methylsulfonyl group at the meta-position, makes it a versatile building block in medicinal chemistry. This guide provides a comprehensive overview of its history, synthesis, and applications, tailored for researchers and professionals in drug development.

Historical Context and Key Applications

The history of **3-(Methylsulfonyl)phenylacetonitrile** is intrinsically linked to the development of selective cyclooxygenase-2 (COX-2) inhibitors. While a singular "discovery" event for this compound is not well-documented, its prominence in the scientific literature grew with the intensive research into non-steroidal anti-inflammatory drugs (NSAIDs) in the late 20th century.

It emerged as a key intermediate in the synthesis of celecoxib, a selective COX-2 inhibitor. Patents filed in the mid-1990s by G.D. Searle & Co. (later acquired by Pfizer) extensively describe the use of **3-(Methylsulfonyl)phenylacetonitrile** in the construction of the pyrazole ring system characteristic of celecoxib and related compounds. Its strategic design allows for

the introduction of the pharmacologically important methylsulfonyl group into the final drug molecule.

Synthetic Methodologies

The synthesis of **3-(Methylsulfonyl)phenylacetonitrile** has been approached through several routes, primarily focusing on the introduction of the nitrile and methylsulfonyl functionalities onto a benzene ring.

Method 1: From 3-Aminophenylacetonitrile

A common and efficient method involves the diazotization of 3-aminophenylacetonitrile followed by a sulfination reaction.

Experimental Protocol:

- **Diazotization:** 3-Aminophenylacetonitrile is dissolved in an aqueous solution of a strong acid, such as hydrochloric acid, and cooled to 0-5 °C. An aqueous solution of sodium nitrite is then added dropwise to form the diazonium salt.
- **Sulfination:** The freshly prepared diazonium salt solution is added to a solution of sulfur dioxide in a suitable solvent, in the presence of a copper catalyst (e.g., copper(I) chloride), to form the corresponding sulfonyl chloride.
- **Methylation:** The resulting 3-(chlorosulfonyl)phenylacetonitrile is then methylated using a suitable methylating agent, such as dimethyl sulfate or methyl iodide, in the presence of a base to yield **3-(Methylsulfonyl)phenylacetonitrile**.

Caption: Synthesis of **3-(Methylsulfonyl)phenylacetonitrile** from 3-Aminophenylacetonitrile.

Method 2: From 3-Bromophenylacetonitrile

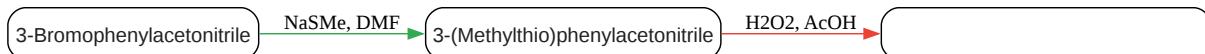
An alternative approach utilizes a nucleophilic aromatic substitution reaction.

Experimental Protocol:

- **Thiolation:** 3-Bromophenylacetonitrile is reacted with sodium methanethiolate in a polar aprotic solvent like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) at elevated

temperatures. This displaces the bromide to form 3-(methylthio)phenylacetonitrile.

- Oxidation: The resulting thioether is then oxidized to the sulfone using a suitable oxidizing agent, such as hydrogen peroxide in acetic acid or potassium permanganate.



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Caption: Synthesis via Thiolation and Oxidation of 3-Bromophenylacetonitrile.

Physicochemical Properties

A summary of the key physicochemical properties of **3-(Methylsulfonyl)phenylacetonitrile** is presented below.

Property	Value
Molecular Formula	C ₉ H ₉ NO ₂ S
Molecular Weight	195.24 g/mol
Appearance	White to off-white solid
Melting Point	103-107 °C
Boiling Point	Decomposes before boiling
Solubility	Soluble in most organic solvents

Role in the Synthesis of Celecoxib

3-(Methylsulfonyl)phenylacetonitrile is a crucial precursor in the industrial synthesis of celecoxib. The synthesis involves the condensation of 4,4,4-trifluoro-1-(4-methylphenyl)-1,3-butanedione with 4-hydrazinylbenzenesulfonamide. An analogous and often more efficient route utilizes a pyrazole formation reaction where **3-(Methylsulfonyl)phenylacetonitrile** plays a key role in forming a similar structural analog which is then converted to celecoxib.

A more direct application involves its conversion to a corresponding hydrazine derivative which then undergoes cyclization.

Modern Relevance and Future Directions

While the initial focus of **3-(Methylsulfonyl)phenylacetonitrile** was in the synthesis of COX-2 inhibitors, its utility as a versatile chemical intermediate continues. Researchers are exploring its use in the synthesis of novel heterocyclic compounds with potential applications in various therapeutic areas, including oncology and neurodegenerative diseases. The presence of both a reactive nitrile group and a stable sulfone moiety allows for a wide range of chemical transformations, making it a valuable tool for medicinal chemists.

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